(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine (3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17770888
InChI: InChI=1S/C11H19NS/c1-9(2)6-7-12-10(3)11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3
SMILES:
Molecular Formula: C11H19NS
Molecular Weight: 197.34 g/mol

(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine

CAS No.:

Cat. No.: VC17770888

Molecular Formula: C11H19NS

Molecular Weight: 197.34 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine -

Specification

Molecular Formula C11H19NS
Molecular Weight 197.34 g/mol
IUPAC Name 3-methyl-N-(1-thiophen-2-ylethyl)butan-1-amine
Standard InChI InChI=1S/C11H19NS/c1-9(2)6-7-12-10(3)11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3
Standard InChI Key ZMOMQXHWOYIAOQ-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNC(C)C1=CC=CS1

Introduction

Structural and Molecular Characteristics

Atomic Connectivity and Stereochemical Features

The compound’s structure comprises a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked to an ethylamine group, which is further substituted with a 3-methylbutyl chain. The Canonical SMILES string CC(C)CCNC(C)C1=CC=CS1 delineates this connectivity: the thiophene ring (C1=CC=CS1) is bonded to a chiral center at the ethylamine nitrogen, which connects to the 3-methylbutyl moiety (CC(C)CCN) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₉NS
Molecular Weight197.34 g/mol
IUPAC Name3-methyl-N-(1-thiophen-2-ylethyl)butan-1-amine
InChIKeyZMOMQXHWOYIAOQ-UHFFFAOYSA-N
PubChem CID43178197

The Standard InChI (InChI=1S/C11H19NS/c1-9(2)6-7-12-10(3)11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3) confirms the absence of stereocenters in the parent structure, though synthetic derivatives could introduce chirality at the ethylamine nitrogen .

Synthetic Methodologies

Reaction Pathways and Optimization

The synthesis of (3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine typically involves a nucleophilic substitution or reductive amination strategy:

  • Thiophene Activation: Thiophene-2-carbaldehyde undergoes condensation with a primary amine (e.g., 3-methylbutylamine) in the presence of a reducing agent such as sodium cyanoborohydride to form the secondary amine.

  • Solvent Systems: Polar aprotic solvents (e.g., dichloromethane) or alcohols (e.g., ethanol) are employed to enhance reaction kinetics, with yields optimized at temperatures between 40–60°C.

  • Purification: Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Table 2: Representative Synthetic Conditions

ParameterConditionYield (%)
SolventDichloromethane68
Temperature50°C
Reducing AgentNaBH₃CN
Reaction Time12 h

Physicochemical Properties

Solubility and Stability

The compound’s logP (octanol/water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The thiophene ring contributes to π-π stacking interactions, while the amine group enables salt formation with acids (e.g., HCl), enhancing aqueous solubility. Stability studies suggest decomposition above 200°C, with no reported photolytic degradation under standard laboratory lighting .

CompoundTargetIC₅₀/EC₅₀Source
2-Amino-3-carboxythiopheneTubulin polymerization1.2 µM
SB-334867Orexin receptor antagonist40 nM

Applications in Drug Discovery

Lead Optimization Strategies

The compound’s modular structure allows for SAR-driven modifications:

  • P1 Position: Substituting the thiophene ring with electron-withdrawing groups (e.g., -NO₂) could enhance electrophilicity for covalent target engagement.

  • P2 Position: Introducing chiral centers at the ethylamine nitrogen may improve enantioselective binding to biological targets .

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